Urea nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in nitric acid

In water, 9.30 g/100 g at 0 °C, 39.84 g/100 g at 65.3 °C

Synonyms

Canonical SMILES

Application in Agronomy

Specific Scientific Field: Agronomy

Summary of the Application: Urea and ammonium nitrate solution with potassium thiosulfate (UAN-KTS) has a positive effect on the chemical composition of spring wheat, spring rape, and maize .

Methods of Application or Experimental Procedures: Two doses of nitrogen (N1—optimal dose of nitrogen for a plant species; N2—25% lower dose of nitrogen) and different ratios of N:K:S elements (N:K:S—without K and S; N:K1:S1—a narrowed ratio; N:K2:S2—the optimal ratio; N:K3:S3—an expanded ratio) were applied .

Results or Outcomes: The improved soil quality resulted in a significant increase in the calcium (as opposed to magnesium) content of the three crops, in the nitrogen and sulfate–sulfur (VI) content of spring wheat grain and spring rapeseed, and in the phosphorus content of spring rapeseed and maize aerial parts .

Application in Electrosynthesis

Specific Scientific Field: Electrochemistry

Summary of the Application: The electrocatalytic synthesis of urea from nitrate ions as wastewater pollutants with CO2 is a sustainable pathway .

Methods of Application or Experimental Procedures: A series of Ru-doped CuxBi/CNT multisite catalysts for urea electrosynthesis are designed to benefit from triple synergistic modulation and exhibit excellent performance .

Results or Outcomes: The optimised composition and ratio of Ru-Cu9Bi/CNT achieves urea yields greater than 40.0 mmol h-1 g-1 over a wide range of nitrate concentrations (10-1000 mM) at -0.4V vs. RHE .

Application in Sustainable Chemistry

Specific Scientific Field: Sustainable Chemistry

Summary of the Application: Urea is one of the most-used synthetic nitrogen fertilizers that have been key to feeding a growing population. Its production is energy-intensive .

Methods of Application or Experimental Procedures: An electrocatalytic approach allows for selective urea synthesis from nitrate and carbon dioxide at ambient conditions .

Results or Outcomes: This method provides a more sustainable pathway towards urea synthesis with nitrate and carbon dioxide .

Application in Agricultural and Pharmaceutical Field

Specific Scientific Field: Agriculture and Pharmaceutical

Summary of the Application: Urea (CO(NH2)2) has been applied both in agricultural and pharmaceutical field .

Methods of Application or Experimental Procedures: The widely used Bosch-Meiser process has high energy consumption and CO2 emission. Therefore, it is imperative to explore energy-saving and economical routes for urea synthesis under mild conditions .

Results or Outcomes: This study realizes ambient electrosynthesis of urea with nitrate and carbon dioxide .

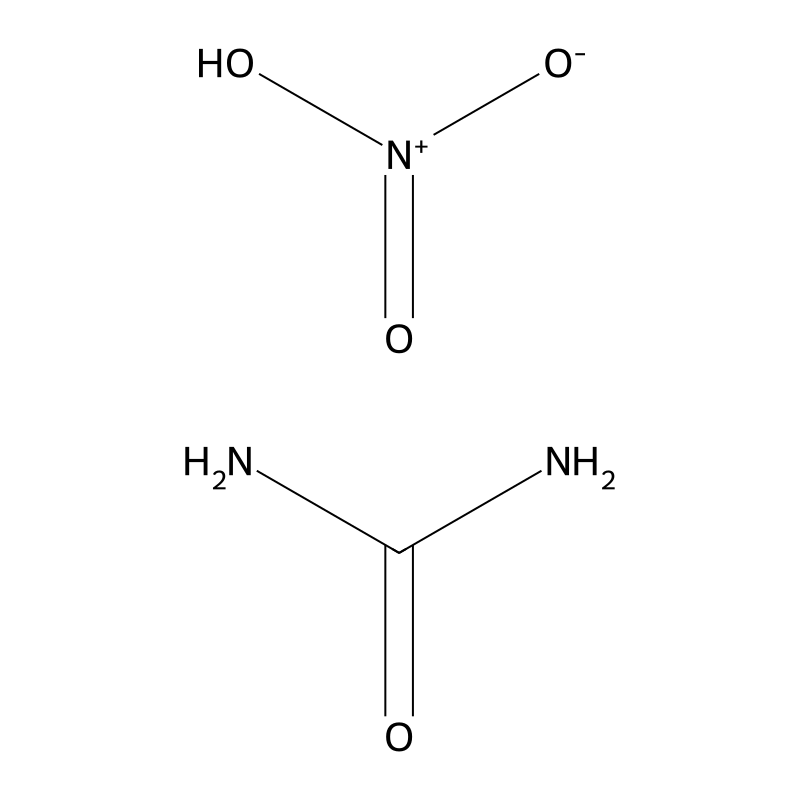

Urea nitrate is a chemical compound with the formula or . It is a white crystalline solid that is primarily known for its explosive properties, making it a subject of interest in both industrial applications and illicit activities. The compound is formed through the reaction of urea with nitric acid, an exothermic process that requires careful temperature control to prevent hazardous outcomes . Urea nitrate has gained notoriety due to its use in various terrorist attacks, including the 1993 World Trade Center bombing, where it was utilized in improvised explosive devices .

The primary reaction for synthesizing urea nitrate involves combining urea with nitric acid:

This reaction yields urea nitrate and water as byproducts. Urea nitrate is relatively stable under standard conditions but can decompose under extreme heat or shock, releasing toxic gases such as nitrogen oxides . It can also react with strong oxidizers, leading to potentially explosive mixtures .

Urea nitrate can be synthesized through several methods:

- Direct Reaction with Nitric Acid: This is the most common method where urea is dissolved in nitric acid under controlled temperatures to prevent excessive heat generation .

- Nitrogen Dioxide Method: Urea can also react with nitrogen dioxide in glacial acetic acid to produce urea nitrate. This method allows for higher yields and better control over the reaction conditions .

- Double Replacement Reaction: Urea can be reacted with a nitrate salt in the presence of hydrochloric acid, where gentle heating aids in dissolving the reactants before precipitation occurs upon cooling .

Urea nitrate finds applications primarily in:

- Explosives: Due to its high detonation velocity (between 3,400 m/s and 4,700 m/s), it is used as a component in various explosive formulations, particularly in military and terrorist contexts .

- Fertilizers: Although less common than other nitrogen sources, urea nitrate can serve as a fertilizer due to its nitrogen content .

- Research: Its properties are studied for potential applications in materials science and explosives research .

Urea nitrate has been studied for its interactions with various chemicals:

- With Strong Oxidizers: It reacts violently with substances like perchlorates and hypochlorites, producing explosive compounds such as nitrogen trichloride when mixed with hypochlorites .

- With Water: While slightly soluble in water, its stability decreases significantly when wet; prolonged exposure to heat can cause it to explode even when damp .

Urea nitrate shares similarities with several other compounds, particularly those containing ammonium or organic nitrates. Here are some comparable compounds:

| Compound Name | Formula | Explosive Properties | Unique Features |

|---|---|---|---|

| Ammonium Nitrate | NH₄NO₃ | High explosive; widely used | Commonly used in fertilizers and explosives |

| Guanidinium Nitrate | C(NH₂)₃NO₃ | Potentially explosive | Contains guanidine structure |

| Methylammonium Nitrate | CH₃NH₃NO₃ | Explosive potential | Methylated form of ammonium nitrate |

| Nitrourea | NH₂C(NO₂)₂ | Explosive; used in some military applications | Nitro group instead of nitrate |

Urea nitrate's uniqueness lies in its synthesis ease compared to ammonium nitrate-based explosives and its sensitivity to initiation, making it a preferred choice among amateur explosive enthusiasts despite its hazardous reputation .

The detection of urea nitrate in post-explosion residues presents significant analytical challenges due to the compound's inherent instability and the complex nature of blast debris. Multiple methodologies have been developed to address these challenges, each with distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry with Xanthydrol Derivatization

Gas chromatography-mass spectrometry coupled with xanthydrol derivatization represents one of the most specific methods for detecting urea nitrate residues [1]. This technique targets the uronium ion, which is the characteristic component of urea nitrate. The analytical process involves the initial formation of xanthenyl urea through reaction of the uronium cation with xanthydrol, followed by reaction with alcohol to form xanthylurethane, which is readily identified by gas chromatography-mass spectrometry [1].

The effectiveness of this method was demonstrated in controlled firing experiments where 4 out of 16 post-blast samples showed the presence of uronium cation [1]. The technique exhibits high specificity, as potential interferences such as urea and ammonium nitrate do not respond under standard analytical conditions. However, under strongly acidic conditions with pH below 2, urea can be converted into uronium ion, creating analytical artifacts [1].

Liquid Chromatography-Mass Spectrometry with Atmospheric Pressure Chemical Ionization

Liquid chromatography-mass spectrometry using atmospheric pressure chemical ionization has been developed for the recovery and detection of urea nitrate traces [2] [3]. This method involves extraction with hot acetone followed by chromatographic separation on chromosorb G-HP columns [3]. The technique allows for the identification of urea nitrate in actual forensic exhibits, though significant challenges exist regarding artifact formation during the analytical procedure [2].

The method demonstrates that urea nitrate can be formed during analysis through combinations of urea, nitrate ions, and proton sources, making it essential to distinguish between authentic urea nitrate and analytical artifacts [3]. This limitation necessitates careful interpretation of results and additional confirmatory techniques.

High-Performance Liquid Chromatography with Ultraviolet and Fluorescence Detection

High-performance liquid chromatography combined with ultraviolet and fluorescence detection after xanthydrol derivatization offers exceptional sensitivity for urea nitrate detection [4]. This method achieves detection limits as low as 5 × 10⁻⁸ M (0.003 mg/L) [5], making it one of the most sensitive techniques available for trace analysis.

The procedure involves selective detection of derivatization products through both ultraviolet and fluorescence detection following chromatographic separation [4]. The entire analytical procedure can be completed in less than 30 minutes per sample, and potential interferences such as ammonium, nitrate, and urea do not produce responses under standard conditions [4].

Extraction and Sample Preparation Techniques

The extraction of urea nitrate from post-blast debris requires careful consideration of the compound's instability. Hot acetone extraction has been shown to provide good recovery while minimizing decomposition [2] [3]. However, the presence of water readily causes decomposition to the original components, urea and nitric acid, which have relatively low evidential value [1] [3].

Crown ether extraction methods have been developed to overcome some of these limitations by using crown ethers as host compounds to form stable, crystalline adducts with urea nitrate [6]. These adducts can be characterized by microanalysis and spectroscopic techniques, providing additional confirmation of urea nitrate presence [6].

Isotope Ratio Mass Spectrometry for Source Attribution

Isotope ratio mass spectrometry has emerged as a powerful tool for the forensic analysis of explosives, including urea nitrate, providing source attribution capabilities that extend beyond traditional analytical methods [7] [8].

Nitrogen and Carbon Isotope Analysis

The forensic utility of isotope ratio mass spectrometry for urea nitrate has been demonstrated through comprehensive studies of nitrogen and carbon isotope compositions [7]. A method was developed to separate urea nitrate into its component ions for δ¹⁵N measurements by dissolving the sample with potassium hydroxide, drying the sample, and removing urea through dissolution in methanol [7].

The carbon and nitrogen isotope composition of urea nitrate closely reflects that of its precursor materials, urea and nitric acid [7]. Published isotopic compositions show significant variability: urea δ¹⁵N ranges from -10.8 to +3.3‰, urea δ¹³C from -18.2 to -50.6‰, and nitric acid δ¹⁵N from -1.8 to +4.0‰ [7]. This variability provides the basis for forensic discrimination between different sources.

Preservation of Isotopic Signatures

Research has demonstrated that during urea nitrate synthesis, the isotopic composition of reactants is preserved in the product, though with slight enrichment in ¹⁵N (less than 1‰) in the urea component relative to the reactant urea [7]. This preservation allows for the testing of whether urea or nitric acid collected during an investigation could be a possible reactant for a specific urea nitrate sample [7].

Discrimination Power and Variability

The observed variations in carbon and nitrogen isotope ratios between different urea nitrate samples, including both field-collected and laboratory-synthesized materials, demonstrate the utility of this approach for discriminating between materials that are otherwise chemically identical [7]. The technique has particular value in linking precursor materials to finished explosives, providing intelligence about supply chains and manufacturing processes.

Methodological Considerations

The ionic separation process is essential for accurate nitrogen isotope analysis because urea nitrate samples often contain varying amounts of excess nitric acid based on nitrogen isotope mass balance [7]. The separation method ensures that individual isotopic signatures of the urea and nitrate components can be determined independently, enhancing the discriminatory power of the technique.

Challenges in Distinguishing Urea Nitrate from Ammonium Nitrate

The differentiation of urea nitrate from ammonium nitrate represents one of the most significant challenges in post-blast forensic analysis due to thermal decomposition pathways and similar physical properties [6] [9].

Thermal Decomposition Complications

The primary challenge stems from the thermal decomposition of urea nitrate, which produces ammonium nitrate as the main solid product [6]. This decomposition occurs during the explosive event, leading to post-blast debris that may be confused with ammonium nitrate-based explosives [6]. The decomposition pathway involves the breakdown of urea nitrate to urea and nitric acid, followed by further reactions that produce ammonium nitrate among other products.

Spectroscopic Similarities

Both compounds exhibit similar spectroscopic characteristics, particularly in their decomposition products, making traditional infrared and Raman spectroscopy insufficient for reliable differentiation [10]. The infrared spectrum of urea nitrate decomposition gases matches those predicted for urea decomposition, while the remaining solid residue contains compounds that are difficult to distinguish from ammonium nitrate without specialized techniques [10].

Analytical Interference Issues

During analytical procedures, urea nitrate can be formed as an artifact through the reaction of urea, nitrate salts, and acids or acidic salts [2] [3]. This artifact formation complicates the detection process because the presence of the characteristic adduct ion by mass spectrometry does not necessarily prove the presence of authentic urea nitrate in the sample [2]. Consequently, additional confirmatory techniques are required to distinguish between authentic urea nitrate and analytical artifacts.

Matrix Effects and Environmental Factors

The presence of water significantly affects the stability of urea nitrate, causing rapid decomposition to urea and nitric acid [1] [3]. This decomposition is particularly problematic in post-blast scenarios where water from firefighting activities or environmental exposure can eliminate evidence of the original explosive. In contrast, ammonium nitrate demonstrates greater stability in aqueous environments, providing better survival in post-blast conditions.

Differentiation Strategies

Several approaches have been developed to address these challenges:

Colorimetric Testing: The para-dimethylaminocinnamaldehyde (p-DMAC) test specifically detects the uronium ion component of urea nitrate without responding to urea alone [9]. This test allows distinction between urea and ammonium nitrate by combining it with nitrate detection methods [9].

Isotope Ratio Analysis: Source attribution through isotope ratio mass spectrometry can differentiate between urea nitrate and ammonium nitrate based on their distinct isotopic signatures, which reflect different precursor materials and manufacturing processes [7] [11].

Non-aqueous Extraction: Specialized extraction techniques using non-aqueous solvents help preserve urea nitrate integrity and prevent decomposition that would lead to confusion with ammonium nitrate [2] [3].

Thermal Analysis: Differential scanning calorimetry can distinguish between the compounds based on their different thermal decomposition profiles, with urea nitrate showing distinct melting and decomposition characteristics compared to ammonium nitrate [10].

Fluorescence-Based Detection Techniques and Limitations

Fluorescence-based detection methods offer significant advantages for explosive detection, including high sensitivity, rapid response times, and operational simplicity [12] [13]. However, these techniques also present specific challenges when applied to urea nitrate detection.

Xanthydrol Fluorescence Detection

The application of xanthydrol as a fluorescence reagent for urea nitrate detection represents a significant advancement in sensitivity compared to traditional colorimetric methods [4] [5]. The technique involves the derivatization of urea nitrate with xanthydrol to form fluorescent products that can be detected at extremely low concentrations.

The method achieves detection limits of 5 × 10⁻⁸ M (0.003 mg/L) using fluorescence detection at excitation wavelength 213 nm and emission wavelength 308 nm [5]. Unlike traditional xanthydrol precipitation methods that produce dixanthylurea, this approach generates N-9H-xanthen-9-ylurea, which remains in solution and can be quantified after chromatographic separation [5].

Para-Dimethylaminocinnamaldehyde (p-DMAC) Fluorescence

The p-DMAC fluorescence detection system specifically targets the uronium ion component of urea nitrate [14]. This technique provides substantial sensitivity enhancement over colorimetric detection when careful optical filtering is employed with appropriate fluorescence excitation sources [14]. The method requires acidic conditions for the reaction between p-DMAC and urea components, though the degree to which these conditions are satisfied when urea nitrate dissociates in water remains unclear [14].

Advanced Fluorescence Sensing Materials

Modern fluorescence-based explosive detection employs various advanced materials including conjugated polymers, small molecule fluorophores, and aggregation-induced emission-active materials [13]. These materials operate through different sensing mechanisms, primarily fluorescence quenching and turn-on fluorescence, depending on the analyte and detection environment [12].

BODIPY-based sensors have shown particular promise for explosive detection, demonstrating both turn-on and turn-off fluorescence capabilities [12]. These sensors can achieve detection limits in the parts-per-billion range for various explosives, though their application to urea nitrate detection remains limited [12].

Limitations and Interference Issues

Background Fluorescence: One of the primary limitations of fluorescence-based detection is excessive background fluorescence from reagents themselves, particularly with p-DMAC where the reagent contributes significant background signal [14]. This background interference can mask the analytical signal from trace explosive residues.

Matrix Effects: Complex sample matrices encountered in forensic applications can significantly interfere with fluorescence detection through quenching effects or competing fluorescent species [12]. These effects are particularly pronounced in post-blast debris where numerous organic and inorganic compounds may be present.

Selectivity Challenges: While fluorescence methods offer high sensitivity, achieving adequate selectivity for urea nitrate in the presence of other explosives and environmental contaminants remains challenging [12]. Cross-reactivity with structurally similar compounds can lead to false positive results.

Environmental Sensitivity: Fluorescence-based detection systems are sensitive to environmental conditions including temperature, pH, and solvent composition [12]. These variables can affect both the fluorescence intensity and the stability of the detection system, requiring careful control of analytical conditions.

Quantitative Analysis Limitations: Many fluorescence-based methods provide primarily qualitative information, limiting their utility for quantitative forensic analysis [14]. The development of reliable quantitative methods requires internal standards and careful calibration procedures.

Methodological Developments

Recent advances in fluorescence detection include the development of photonic crystal fiber sensors that achieve sub-parts-per-billion detection limits for explosives [15]. These systems combine the sensitivity of fluorescence detection with the advantages of fiber optic technology for remote sensing applications.

The integration of multiple fluorescence parameters, including lifetime measurements and spectral characteristics, has improved the discrimination power of fluorescence-based detection systems [12]. Time-resolved fluorescence techniques help distinguish between static and dynamic quenching processes, providing additional analytical information for compound identification.

Color/Form

White leaflets

Colorless crystals

Crystalline solid

Colorless minerals or prisms

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

Pictograms

Flammable;Irritant